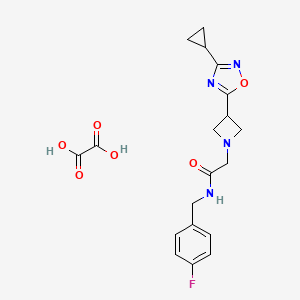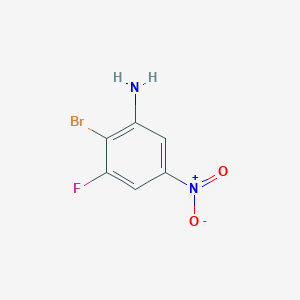
4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core, piperidine ring, and a 1H-1,2,3-triazole ring, which are significant for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves multiple steps:
Formation of 3,4-Dimethylphenyl Azide: : Start with 3,4-dimethylaniline, which is converted to its corresponding diazonium salt using sodium nitrite and hydrochloric acid. This intermediate is then reacted with sodium azide to form 3,4-dimethylphenyl azide.
Click Reaction: : The 3,4-dimethylphenyl azide is reacted with an alkyne to form the 1H-1,2,3-triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Piperidine Derivative: : Preparation of the piperidine derivative involves the acylation of 4-aminopiperidine with the triazole compound, forming the desired triazole-piperidine intermediate.
Formation of Benzamide Core: : Finally, the cyano group is introduced, and the triazole-piperidine intermediate is reacted with 4-cyanobenzoyl chloride to yield this compound.
Industrial Production Methods
Large-scale production often involves optimizing the reaction conditions to improve yield and purity. This may include:
Catalyst Optimization: : Using different catalysts or co-catalysts to increase reaction efficiency.
Temperature and Pressure Control: : Maintaining optimal temperature and pressure to favor desired reactions and minimize side products.
Purification Steps: : Employing chromatography and recrystallization techniques to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the 3,4-dimethylphenyl group, forming corresponding phenolic derivatives.
Reduction: : The cyano group can be reduced to an amine under mild conditions using reagents such as hydrogen and a palladium catalyst.
Substitution: : Various functional groups in the molecule allow for substitution reactions. The benzamide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminium hydride (LiAlH₄).
Substitution Reagents: : Nucleophiles such as amines or alkoxides.
Major Products
Oxidation Products: : Phenolic derivatives.
Reduction Products: : Aminobenzamide derivatives.
Substitution Products: : Various substituted benzamides and triazole derivatives.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules and for studying reaction mechanisms.
Biology: : Explored for its interactions with biological macromolecules like proteins and DNA.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Employed in the development of novel materials, polymers, and advanced pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their function.
Pathways: : Influencing signaling pathways, potentially modulating cellular processes like apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Differing in the methyl group position on the phenyl ring, potentially altering its activity and binding properties.
4-cyano-N-(1-(1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Substituting methyl groups with fluorine atoms, potentially changing its pharmacokinetic properties.
4-cyano-N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Incorporating a chlorine atom, which may impact its biological activity and stability.
Uniqueness
The unique combination of the benzamide core, triazole ring, and piperidine moiety in 4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide contributes to its distinct chemical and biological properties, distinguishing it from similar compounds.
This should give you a comprehensive overview of this compound. This kind of deep dive can really show off the versatility and complexity of such a compound. How do you want to use this information?
Properties
IUPAC Name |
4-cyano-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-16-3-8-21(13-17(16)2)30-15-22(27-28-30)24(32)29-11-9-20(10-12-29)26-23(31)19-6-4-18(14-25)5-7-19/h3-8,13,15,20H,9-12H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCWBSNGYIXVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2849086.png)
![4-(N,N-diallylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849087.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2849091.png)

![3,4-dimethyl-5-nitro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2849093.png)

![Ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2849096.png)
![2-[3-[(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2849099.png)


![1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-4-piperidinecarbohydrazide](/img/structure/B2849104.png)

